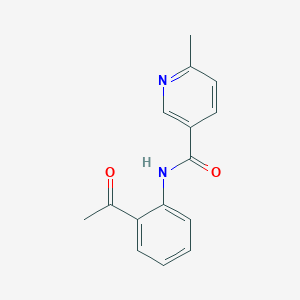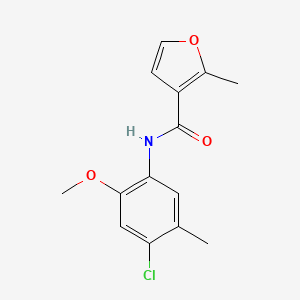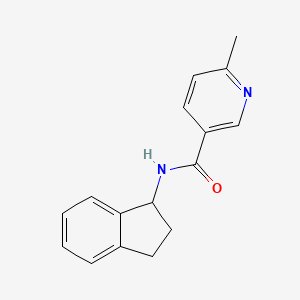![molecular formula C21H26N6S2 B7458046 1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea is a synthetic compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of 1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea is not fully understood. However, it has been shown to inhibit various enzymes and signaling pathways involved in cancer cell growth and proliferation. It also regulates glucose metabolism by activating AMP-activated protein kinase (AMPK) and inhibiting gluconeogenesis. Additionally, it has been shown to protect neuronal cells from oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects
1-Propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It also regulates glucose metabolism and improves insulin sensitivity in diabetic animal models. In addition, it has been shown to protect neuronal cells from oxidative stress and inflammation in neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea in lab experiments include its synthetic availability, high purity, and potential therapeutic applications in various diseases. However, its limitations include its potential toxicity and lack of extensive in vivo studies.
Direcciones Futuras
For 1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea include further studies on its mechanism of action, toxicity, and pharmacokinetics. It also has potential applications in the treatment of other diseases such as inflammation, cardiovascular diseases, and metabolic disorders. In addition, its derivatives and analogs could be synthesized and studied for their potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea involves the reaction of 4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenylamine with propyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or ethanol. The product is then purified by column chromatography to obtain pure 1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea.
Aplicaciones Científicas De Investigación
1-Propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has potential applications in the treatment of diabetes by regulating glucose metabolism and improving insulin sensitivity. In addition, it has been studied for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6S2/c1-3-11-22-20(28)24-15-7-5-14(6-8-15)19-26-17-10-9-16(13-18(17)27-19)25-21(29)23-12-4-2/h5-10,13H,3-4,11-12H2,1-2H3,(H,26,27)(H2,22,24,28)(H2,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQPCOZVHUJWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)NC(=S)NCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)








![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)
